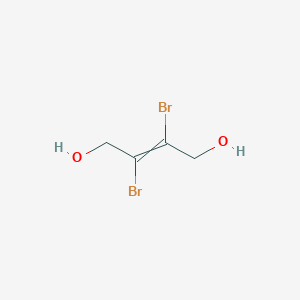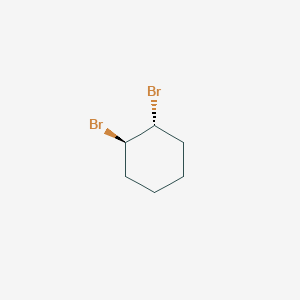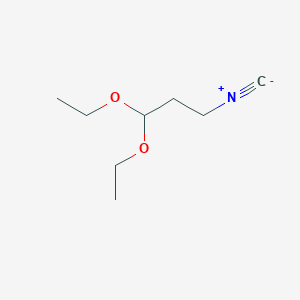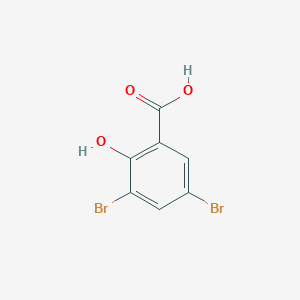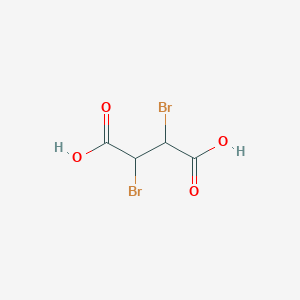
4-Desmethyl-2-methyl Celecoxib
説明
4-Desmethyl-2-methyl Celecoxib, also known as DMCM, is a chemical compound that is commonly used in the pharmaceutical industry as a nonsteroidal anti-inflammatory drug (NSAID). It is a derivative of Celecoxib, which is a selective COX-2 inhibitor commonly used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and menstrual cramps .
Synthesis Analysis
The synthesis of Celecoxib, from which DMCM is derived, involves a Claisen condensation to access 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to obtain the pyrazole moiety . This process has been improved and translated to flow in yields of 90–96% with greatly shortened reaction times (20 h vs. 1 h) and reduced chemical exposure .Molecular Structure Analysis
The molecular formula of DMCM is C17H14F3N3O2S, and it has a molecular weight of 381.37 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Celecoxib, from which DMCM is derived, include a Claisen condensation and a cyclo-condensation .Physical And Chemical Properties Analysis
DMCM is a white to off-white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as methanol and ethanol .科学的研究の応用
Anti-Inflammatory Applications
4-Desmethyl-2-methyl Celecoxib, also known as DMCM, is primarily used as a nonsteroidal anti-inflammatory drug (NSAID). It has shown effectiveness in treating various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and gout due to its properties as a selective COX-2 inhibitor .
Potential in Neurodegenerative Disease Treatment
Research has explored the use of DMCM in the treatment of neurodegenerative diseases like Alzheimer’s disease. Its anti-inflammatory properties may play a role in managing neuroinflammation associated with such conditions .
Cancer Research
DMCM is being studied for its potential use in cancer treatment. The compound’s ability to modulate inflammation could be beneficial in treating inflammation-related cancers .
Drug Metabolism Studies
Deuterium-labeled celecoxib and its metabolites, which include DMCM, are used in drug metabolism studies to understand the pharmacokinetics and pharmacodynamics of drugs .
Synthesis Research
The compound’s synthesis process, involving Claisen condensation and cyclo-condensation reactions, is of interest in chemical research for developing more efficient production methods .
Pain Management
As an NSAID, DMCM is also utilized in pain management protocols, particularly for acute pain that requires selective COX-2 inhibition for relief .
作用機序
Target of Action
The primary target of 4-Desmethyl-2-methyl Celecoxib, like its parent compound Celecoxib, is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are major mediators of pain and inflammation .
Mode of Action
4-Desmethyl-2-methyl Celecoxib acts as a selective noncompetitive inhibitor of the COX-2 enzyme . By selectively inhibiting COX-2, it reduces the production of prostaglandins without causing the gastrointestinal side effects associated with the inhibition of COX-1 .
Biochemical Pathways
The inhibition of COX-2 by 4-Desmethyl-2-methyl Celecoxib disrupts the arachidonic acid metabolic pathway , reducing the synthesis of prostaglandins . This leads to a decrease in inflammation and pain. Additionally, the selective inhibition of COX-2 over COX-1 prevents the disruption of physiological processes regulated by COX-1, such as gastric mucosal protection and platelet aggregation .
Pharmacokinetics
Celecoxib is absorbed moderately when given orally, reaching peak plasma concentrations after 2 to 4 hours . It is extensively protein-bound, primarily to plasma albumin . Celecoxib is metabolized primarily by the cytochrome P450 (CYP) 2C9 isoenzyme .
Result of Action
The result of 4-Desmethyl-2-methyl Celecoxib’s action is a reduction in the symptoms of inflammation, including pain, swelling, and redness. By selectively inhibiting COX-2, it provides anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs .
Action Environment
The action of 4-Desmethyl-2-methyl Celecoxib can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP2C9 could potentially affect the metabolism and efficacy of 4-Desmethyl-2-methyl Celecoxib . Furthermore, individual variations in CYP2C9 enzyme activity, due to genetic polymorphisms or other factors, could also impact the drug’s effectiveness .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[5-(2-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-4-2-3-5-14(11)15-10-16(17(18,19)20)22-23(15)12-6-8-13(9-7-12)26(21,24)25/h2-10H,1H3,(H2,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNNQDAQBISHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desmethyl-2-methyl Celecoxib | |
CAS RN |
170569-99-0 | |
| Record name | 4-Desmethyl-2-methyl celecoxib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 170569-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DESMETHYL-2-METHYL CELECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R33DD74FP2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




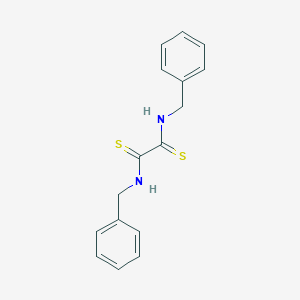

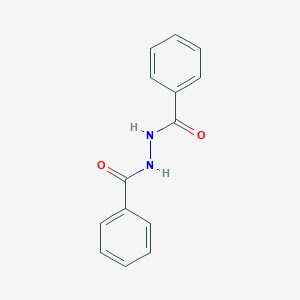

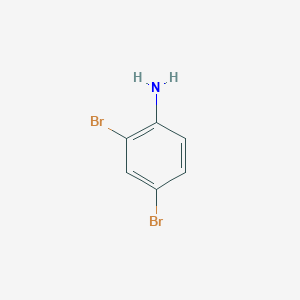

![1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene](/img/structure/B146537.png)
